Superior ETA/ETB Selectivity Ratio (6,500:1) Compared to Ambrisentan (4,000:1) and Bosentan (Non-Selective)
Thelin (sitaxsentan) demonstrates the highest in-class ETA/ETB selectivity ratio among marketed ERAs. It exhibits an IC50 for ETA of 1.4 nM and an IC50 for ETB of 9,800 nM, yielding a selectivity ratio of approximately 6,500:1 [1]. In contrast, the closest selective analog, ambrisentan, has a reported ETA/ETB selectivity ratio of approximately 4,000:1, while bosentan is a dual (non-selective) ETA/ETB antagonist [2]. This represents a >60% higher theoretical selectivity window for sitaxsentan compared to ambrisentan.
| Evidence Dimension | ETA/ETB Receptor Selectivity Ratio |
|---|---|
| Target Compound Data | ~6,500:1 (ETA IC50: 1.4 nM; ETB IC50: 9,800 nM) |
| Comparator Or Baseline | Ambrisentan: ~4,000:1; Bosentan: Non-selective (dual antagonist) |
| Quantified Difference | Sitaxsentan exhibits a 62.5% higher selectivity ratio than ambrisentan and a substantially higher ratio than bosentan, which lacks meaningful ETA selectivity. |
| Conditions | In vitro receptor binding assays in transfected cell lines expressing human ETA or ETB receptors. |
Why This Matters
For research applications requiring maximal differentiation between ETA- and ETB-mediated signaling pathways, sitaxsentan provides the largest pharmacologic window, minimizing confounding ETB antagonism.
- [1] Wu C, Chan MF, Stavros F, Raju B, Okun I, Mong S, et al. Discovery of TBC11251, a potent, long acting, orally active endothelin receptor-A selective antagonist. J Med Chem. 1997;40(11):1690-7. View Source
- [2] Barst RJ, Rich S, Widlitz A, Horn EM, McLaughlin V, McFarlin J. Clinical efficacy of sitaxsentan, an endothelin-A receptor antagonist, in patients with pulmonary arterial hypertension: open-label pilot study. Chest. 2002;121(6):1860-8. View Source
